(R)-2-Allylpyrrolidine hydrochloride
Overview
Description
“®-2-Allylpyrrolidine hydrochloride” likely refers to a compound that contains an allyl group (a substituent with the structural formula H2C=CH-CH2-) and a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms) in its structure . The “R” denotes the configuration of the chiral center in the molecule. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Allylpyrrolidine hydrochloride” would depend on its specific molecular structure. Factors such as solubility, stability, and reactivity would be influenced by the presence of the pyrrolidine ring, the allyl group, and the hydrochloride salt .Scientific Research Applications
Asymmetric Synthesis of Nitrogen Heterocycles : A study by Nomura and Richards (2009) describes the use of trichloroacetamides and allylation or acylation, followed by ring-closing metathesis, to form unsaturated pyrrolidine and piperidine. These building blocks were used in the synthesis of various compounds, including a formal synthesis of (+)-anisomycin (Nomura & Richards, 2009).
Palladium-Catalyzed Allylic Substitutions : Stranne and Moberg (2001) explored the use of (R,R)-2-[(2,5-dimethylpyrrolidin-1-yl)methyl]pyridines in palladium-catalyzed allylations, noting that the enantioselectivity of the reaction depended on the conformation of the substituent (Stranne & Moberg, 2001).
Synthesis of Optically Active α-Branched Prolines : A study by Artman et al. (2009) detailed the use of (R)-Methyl 2-allylpyrrolidine-2-carboxylate hydrochloride in the synthesis of branched prolines, highlighting its stability and utility in condensation reactions (Artman et al., 2009).
Decarboxylative Photoaddition : Kurauchi et al. (1985) demonstrated the photo-reaction of 1-methyl-2-phenyl-1-pyrrolinium perchlorate with 3-butenoate, efficiently producing a 2-allylpyrrolidine adduct, showing potential for photochemical applications (Kurauchi et al., 1985).
Chiral Acyclic Diaminocarbene Ligands : Snead et al. (2010) used 2-alkylpyrrolidines to create acyclic diaminocarbenes (ADCs), which were further used to create palladium and rhodium complexes, highlighting the versatility of pyrrolidines in ligand formation (Snead et al., 2010).
Enantiomerically Pure Pyrrolidines : Delaye et al. (2010) reported on the synthesis of enantiomerically pure 2,3-disubstituted pyrrolidines, which are significant as building blocks in synthesizing molecules of biological interest (Delaye et al., 2010).
Future Directions
The future directions for research on “®-2-Allylpyrrolidine hydrochloride” would depend on its potential applications. Given the versatility of pyrrolidine-containing compounds in pharmaceutical and industrial applications, there could be interest in further exploring the properties and uses of this compound .
properties
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQANIGCPEPGT-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1CCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Allylpyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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